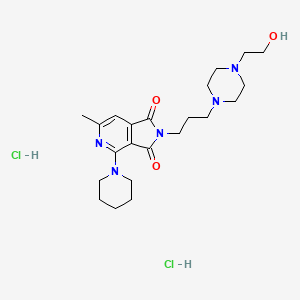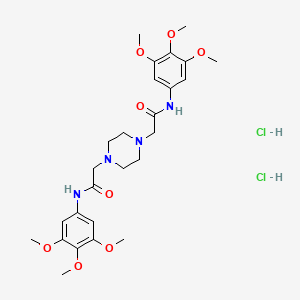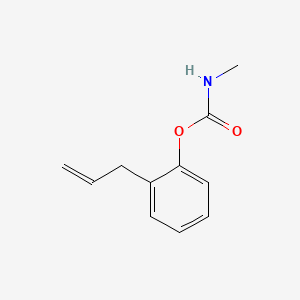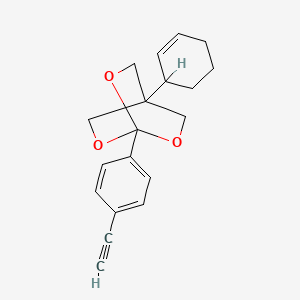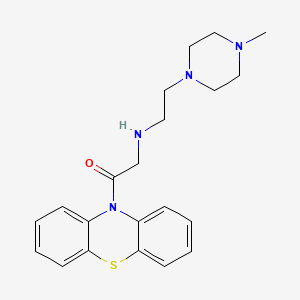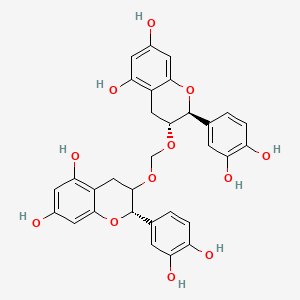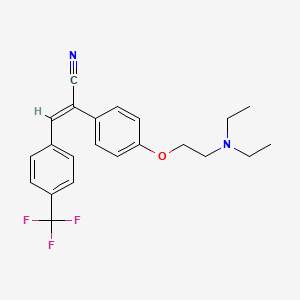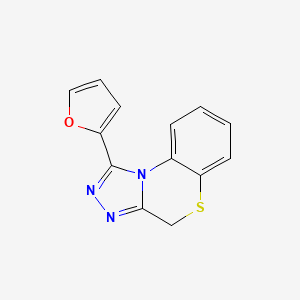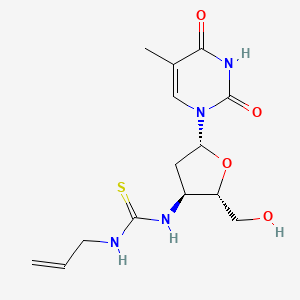
Thymidine, 3'-deoxy-3'-(((2-propenylamino)thioxomethyl)amino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thymidine, 3’-deoxy-3’-(((2-propenylamino)thioxomethyl)amino)-: is a modified nucleoside analog. It is structurally derived from thymidine, a naturally occurring nucleoside that is a component of DNA. The modification involves the substitution of the 3’-hydroxyl group with a 3’-deoxy-3’-(((2-propenylamino)thioxomethyl)amino) group. This alteration imparts unique chemical and biological properties to the compound, making it of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of thymidine, 3’-deoxy-3’-(((2-propenylamino)thioxomethyl)amino)- involves multiple steps. The starting material is typically thymidine, which undergoes a series of chemical reactions to introduce the desired modifications. Key steps include:
Protection of the 5’-hydroxyl group: This is often achieved using silyl or acyl protecting groups to prevent unwanted reactions at this site.
Deoxygenation at the 3’-position: This step involves the removal of the 3’-hydroxyl group, typically using reagents like triphenylphosphine and diethyl azodicarboxylate (DEAD).
Introduction of the thioxomethyl group: This is achieved through the reaction of the intermediate with a thioxomethylating agent.
Attachment of the 2-propenylamino group: This step involves the reaction of the intermediate with an appropriate propenylamine derivative.
Deprotection: The final step involves the removal of the protecting groups to yield the desired compound.
Industrial Production Methods: Industrial production of thymidine, 3’-deoxy-3’-(((2-propenylamino)thioxomethyl)amino)- follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated synthesizers, high-throughput purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions: Thymidine, 3’-deoxy-3’-(((2-propenylamino)thioxomethyl)amino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thioxomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Nucleophiles like amines, thiols, and alcohols, typically in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Thymidine, 3’-deoxy-3’-(((2-propenylamino)thioxomethyl)amino)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of modified nucleic acids and nucleoside analogs.
Biology: The compound is studied for its potential role in DNA replication and repair mechanisms.
Medicine: It is investigated for its potential as an antiviral or anticancer agent due to its ability to interfere with nucleic acid metabolism.
Industry: The compound is used in the development of diagnostic tools and as a reference standard in analytical chemistry.
作用機序
The mechanism of action of thymidine, 3’-deoxy-3’-(((2-propenylamino)thioxomethyl)amino)- involves its incorporation into DNA during replication. The modified nucleoside can be recognized by DNA polymerases and incorporated into the growing DNA strand. due to the structural modifications, it can cause chain termination or introduce mutations, thereby inhibiting DNA synthesis. This mechanism is particularly useful in antiviral and anticancer therapies, where the goal is to disrupt the replication of viral or cancerous cells.
類似化合物との比較
3’-Amino-3’-deoxy-2-thio-thymidine: Similar in structure but lacks the 2-propenylamino group.
3’-Deoxy-3’-fluorothymidine: Contains a fluorine atom instead of the thioxomethyl group.
5’-Fluorouracil: A pyrimidine analog used in cancer treatment.
Uniqueness: Thymidine, 3’-deoxy-3’-(((2-propenylamino)thioxomethyl)amino)- is unique due to the presence of both the thioxomethyl and 2-propenylamino groups. These modifications confer distinct chemical and biological properties, making it a valuable tool in scientific research and potential therapeutic applications.
特性
CAS番号 |
132149-38-3 |
|---|---|
分子式 |
C14H20N4O4S |
分子量 |
340.40 g/mol |
IUPAC名 |
1-[(2S,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]-3-prop-2-enylthiourea |
InChI |
InChI=1S/C14H20N4O4S/c1-3-4-15-13(23)16-9-5-11(22-10(9)7-19)18-6-8(2)12(20)17-14(18)21/h3,6,9-11,19H,1,4-5,7H2,2H3,(H2,15,16,23)(H,17,20,21)/t9-,10+,11+/m0/s1 |
InChIキー |
RCZXSGLPXOJVJW-HBNTYKKESA-N |
異性体SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)NC(=S)NCC=C |
正規SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)NC(=S)NCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


